molecular formula C41H80O16P2 B060915 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'D-myo-inositol-3'-phosphate) CAS No. 165689-81-6

1,2-dipalmitoyl-sn-glycero-3-phospho-(1'D-myo-inositol-3'-phosphate)

Cat. No. B060915
CAS RN: 165689-81-6
M. Wt: 891 g/mol
InChI Key: SZPQTEWIRPXBTC-KFOWTEFUSA-N
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Description

1,2-dipalmitoyl-sn-glycero-3-phospho-(1’D-myo-inositol-3’-phosphate) is a 1-phosphatidyl-1 D - myo -inositol 3-phosphate in which both phosphatidyl acyl groups are specified as palmitoyl (hexadecanoyl) .


Synthesis Analysis

This compound is synthesized as a monosodium salt with a purity of ≥98.0% (TLC). The empirical formula is C35H68NaO8P and the molecular weight is 670.87 .


Molecular Structure Analysis

The molecular structure of this compound includes two palmitoyl (hexadecanoyl) groups attached to the sn-1 and sn-2 positions of a glycerol backbone. This backbone is linked to a phosphate group, which is further linked to a myo-inositol-3’-phosphate .


Chemical Reactions Analysis

The compound can exist in different forms depending on the pH. At pH 7.3, it exists as a 1-phosphatidyl-1 Dmyo -inositol 5-phosphate (3−) arising from deprotonation of the phosphate OH groups .


Physical And Chemical Properties Analysis

This compound is a phospholipid and is typically stored at 2-8°C. It has a quality level of 100 and an assay of ≥98.0% (TLC) .

Scientific Research Applications

Cell Membrane Studies

This compound is a phospholipid analog that is structurally similar to components of cell membranes. It can be used to study the dynamics of lipid layers, their structural properties, and interactions with proteins. Research into lipid monolayers can provide insights into cell membrane function and the role of specific lipids in health and disease .

Drug Delivery Systems

Due to its structural characteristics, this compound can be incorporated into liposomes or other lipid-based carriers for drug delivery. It can aid in the development of targeted delivery systems that can encapsulate therapeutic agents and release them at specific sites within the body .

Biomarker Discovery

As a human metabolite, this compound can be studied for its role in various metabolic pathways. It may serve as a biomarker for certain diseases or physiological states, helping in the diagnosis or monitoring of health conditions .

Biophysical Research

The compound’s ability to form monolayers makes it valuable for biophysical studies, such as investigating the hysteresis phenomenon in lipid monolayers. This research can lead to a better understanding of the mechanical properties of lipid layers and their behavior under stress .

Protein-Lipid Interactions

It can be used to study the specificity of protein-lipid interactions, which are crucial in many biological processes. Understanding these interactions can contribute to the development of new drugs and therapeutic strategies .

Surface Coatings

The compound can be utilized to create surface coatings with specific properties, such as hydrophobicity or charge. These coatings could have applications in medical devices, implants, or as part of biosensors .

Metabolic Pathway Analysis

Researchers can use this compound to trace and analyze metabolic pathways involving phospholipids. This can provide insights into the regulation of lipid metabolism and its implications for diseases like obesity and diabetes .

Molecular Modeling

The compound can be used in molecular modeling studies to predict the behavior of lipid molecules within membranes or in interaction with other molecules. This can assist in the design of molecules with desired properties for various applications .

properties

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H80O16P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)53-31-33(55-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-54-59(51,52)57-41-38(46)36(44)37(45)40(39(41)47)56-58(48,49)50/h33,36-41,44-47H,3-32H2,1-2H3,(H,51,52)(H2,48,49,50)/t33-,36+,37+,38-,39-,40-,41+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPQTEWIRPXBTC-KFOWTEFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H]([C@H]1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H80O16P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349241
Record name L-alpha-Phosphatidyl-D-myo-inositol 3-monophosphate, dipalmitoyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

891.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate

CAS RN

165689-81-6
Record name L-alpha-Phosphatidyl-D-myo-inositol 3-monophosphate, dipalmitoyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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